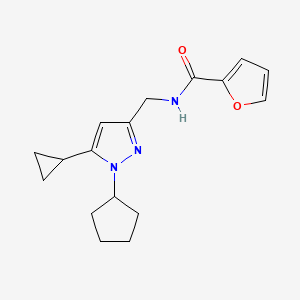

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c21-17(16-6-3-9-22-16)18-11-13-10-15(12-7-8-12)20(19-13)14-4-1-2-5-14/h3,6,9-10,12,14H,1-2,4-5,7-8,11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFOHHZZIHEDBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with several pharmacologically relevant carboxamide derivatives. Below is a comparative analysis based on substituents, physicochemical data, and biological implications:

Key Differences and Implications

Substituent Effects :

- The cyclopentyl-cyclopropyl pyrazole system in the target compound enhances steric bulk and lipophilicity compared to 22a ’s cyclohexyl group or 21 ’s thiophene-carbamoyl chain. This may improve membrane permeability but reduce aqueous solubility.

- The absence of a nitro group distinguishes the target compound from 21 and 22a , which rely on nitro groups for redox-mediated antiparasitic activity. This suggests divergent biological targets or mechanisms.

Biological Relevance :

- Alfuzosin Impurity A demonstrates how carboxamide-linked quinazolinyl groups confer alpha-adrenergic activity . The target compound’s pyrazole-furan system may instead target kinases or inflammatory pathways, as seen in pyrazole-based drugs.

Synthetic Challenges :

- The bicyclic pyrazole in the target compound likely requires multi-step regioselective synthesis, contrasting with the simpler amine coupling used for 22a .

Research Findings and Data Gaps

- –3 emphasize rigorous purity standards for carboxamide-containing pharmaceuticals, suggesting the need for similar quality control in synthesizing the target compound.

- Critical gaps: No direct data on the target compound’s solubility, stability, or bioactivity. Further studies should prioritize in vitro assays and structural optimization.

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 344.4 g/mol. The compound features a complex structure that includes a furan ring, a pyrazole moiety, and cyclopentyl and cyclopropyl groups, which contribute to its unique pharmacological properties.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Key findings include:

- Reduction of Inflammation : The compound has been shown to decrease edema and leukocyte migration in animal models, suggesting its efficacy in mitigating inflammatory responses.

- Cytokine Modulation : Studies report that treatment with this compound leads to downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory pathways.

- NF-κB Inhibition : The compound suppresses the activation of NF-κB, a transcription factor that plays a pivotal role in regulating immune responses and inflammation.

Anticancer Activity

The potential anticancer properties of this compound have been explored through various studies:

- Kinase Inhibition : Similar pyrazole derivatives have been evaluated as kinase inhibitors, particularly against the Akt family, which is implicated in various cancers. For instance, related compounds have demonstrated IC50 values in the nanomolar range against Akt kinases, indicating strong inhibitory potential .

- Cell Proliferation Studies : In vitro studies have shown that compounds with similar structures can induce cell cycle arrest and exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives similar to this compound:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 1 | GSK2141795 (pyrazole-based Akt inhibitor) | Kinase inhibition | 18 nM |

| 2 | Compound 13 (similar structure) | Antiparasitic (Plasmodium falciparum) | 0.262 µM |

| 3 | SC58635 (celecoxib analog) | COX inhibition | Not specified |

These studies illustrate the diverse biological activities exhibited by compounds within the same structural family as this compound.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cell signaling pathways related to inflammation and cancer progression.

- Cytokine Pathway Modulation : By downregulating pro-inflammatory cytokines, it may alter the immune response favorably in inflammatory diseases.

- Cell Cycle Interference : Similar compounds have been shown to interfere with cell cycle progression, leading to reduced proliferation of cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.